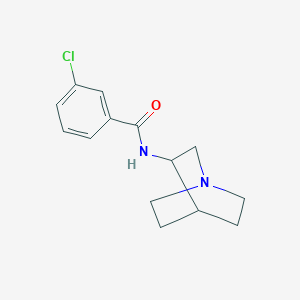

3-Chloro-N-(3-quinuclidinyl)benzamide

Description

Contextualization within Benzamide (B126) Derivatives and Quinuclidine (B89598) Chemistry

The structure of 3-Chloro-N-(3-quinuclidinyl)benzamide combines a substituted benzamide with a bicyclic quinuclidine ring system. Understanding the individual contributions and significance of these two moieties is essential to appreciate the compound's place in academic research.

Benzamide is an organic compound derived from benzoic acid and ammonia. walshmedicalmedia.com The benzamide structure is a key pharmacophore—a molecular framework responsible for a drug's biological activity—found in a wide array of therapeutic agents. walshmedicalmedia.com Benzamide derivatives have demonstrated a diverse range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com

In drug discovery, the benzamide scaffold is often utilized to develop selective ligands for various biological targets. For example, researchers have identified benzamide analogs as novel ligands for neuronal nicotinic receptors (nAChRs). nih.gov The development of pharmacophore models for benzamide derivatives helps in identifying the essential structural features required for their activity, guiding the design of new and more potent therapeutic compounds. nih.gov This strategic approach has been applied in areas such as the development of glucokinase activators for potential diabetes treatment and glycogen (B147801) phosphorylase inhibitors. nih.govresearchgate.net The versatility of the benzamide core allows for structural modifications that can fine-tune a compound's interaction with its target, making it a valuable template in medicinal chemistry. walshmedicalmedia.comnih.gov

Quinuclidine is a bicyclic amine that serves as a rigid and structurally unique scaffold in medicinal chemistry. ontosight.aiwikipedia.org Its three-dimensional structure, which can be described as a constrained version of triethylamine (B128534), provides a fixed orientation for appended functional groups, which can be advantageous for binding to biological targets. wikipedia.org This bicyclic system is found in various natural products, such as the alkaloids in the bark of Cinchona trees. nih.gov

The quinuclidine moiety is a component of several FDA-approved drugs, highlighting its therapeutic importance. nih.gov These include agents with diverse applications, demonstrating the scaffold's utility. For instance, Palonosetron is used to prevent nausea and vomiting, while Solifenacin is prescribed for overactive bladder. nih.gov The structural rigidity and basicity of the quinuclidine nitrogen atom are key properties exploited in drug design. wikipedia.org Furthermore, quinuclidine and its derivatives are widely used as catalysts and ligands in organic synthesis, such as in osmium tetroxide-catalyzed dihydroxylation reactions of olefins. sigmaaldrich.comchemicalbook.com

Table 1: Examples of FDA-Approved Drugs Containing the Quinuclidine Moiety This table is interactive. You can sort the data by clicking on the column headers.

| Drug Name | Therapeutic Use |

|---|---|

| Azasetron | Antiemetic |

| Benzoclidine | Anesthetic |

| Palonosetron | Antiemetic |

| Solifenacin | Antispasmodic (for overactive bladder) |

| Quinupramine | Antidepressant |

| Cevimeline | Treatment of dry mouth |

Data sourced from reference nih.gov

Rationale for Research and Scientific Significance of this compound

The scientific interest in this compound arises from the combination of its chlorinated benzamide and quinuclidine components. As a member of the quinuclidine derivative family, its primary documented role in academic research is as a ligand in catalysis. sigmaaldrich.com Quinuclidines are known to be effective ligands in osmium tetroxide-catalyzed dihydroxylation studies of olefins, and this compound is employed in this context. sigmaaldrich.com

The rationale for its synthesis and study can be attributed to several factors:

Scaffold for Further Synthesis: It serves as a complex building block. The benzamide linkage provides a stable connection between the aromatic ring and the quinuclidine core, allowing chemists to explore further functionalization on either part of the molecule to create novel compounds.

Catalysis Research: The nitrogen atom in the quinuclidine ring acts as a Lewis base, making the molecule suitable for use as a catalyst or ligand in various organic reactions. wikipedia.orgchemicalbook.com The specific substitutions on the benzamide ring can modulate its electronic properties and steric hindrance, potentially influencing the efficiency and selectivity of catalytic processes.

Medicinal Chemistry Exploration: Given the broad biological activities of both benzamides and quinuclidines, this compound represents a logical conjunction of two pharmacologically proven scaffolds. walshmedicalmedia.comnih.gov Research into such hybrid molecules allows for the exploration of new chemical space and the potential discovery of novel biological activities. For instance, related quinuclidinyl esters like 3-Quinuclidinyl benzilate have been studied for their potent anticholinergic activity. wikipedia.orgnih.govmmsl.cz While the specific biological profile of this compound is not extensively detailed in publicly available research, its structure warrants investigation for potential interactions with various biological targets.

Table 2: Chemical Properties of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Property | Value |

|---|---|

| CAS Number | 120570-07-2 |

| Molecular Formula | C₁₄H₁₇ClN₂O |

| Molecular Weight | 264.75 g/mol |

| Melting Point | 165-166 °C |

| Alternate Name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide |

Data sourced from references sigmaaldrich.comscbt.comechemi.comchemicalbook.comguidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17/h1-3,8,10,13H,4-7,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCKUDVYRHEVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347574 | |

| Record name | 3-Chloro-N-(3-quinuclidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671438 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120570-07-2 | |

| Record name | 3-Chloro-N-(3-quinuclidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-(3-quinuclidinyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 3 Quinuclidinyl Benzamide

Established Synthetic Routes to 3-Chloro-N-(3-quinuclidinyl)benzamide

The synthesis of this compound is primarily achieved through standard amide bond formation protocols. These methods involve the coupling of a reactive derivative of 3-chlorobenzoic acid with 3-aminoquinuclidine (B1202703). The most common and direct approach is the acylation of 3-aminoquinuclidine using 3-chlorobenzoyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, the amide coupling can be performed directly from 3-chlorobenzoic acid using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate the nucleophilic attack by the primary amine of 3-aminoquinuclidine. This method is particularly useful under milder conditions.

Another established route is transamidation, although it is less commonly employed for this specific target. This would involve reacting an ester of 3-chlorobenzoic acid, such as methyl 3-chlorobenzoate, with 3-aminoquinuclidine at elevated temperatures, often with a catalyst. google.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for systematic exploration of its chemical space. Modifications can be introduced at either the benzamide (B126) or the quinuclidine (B89598) portion of the molecule.

Derivatization of the Benzamide Moiety: The aromatic ring of the benzamide portion is a prime target for modification. A wide array of analogues can be synthesized by substituting 3-chlorobenzoyl chloride with other substituted benzoyl chlorides in the standard acylation reaction. This allows for the introduction of various functional groups at different positions on the phenyl ring. For instance, analogues with different halogen substituents (e.g., bromo, fluoro, iodo) or alkyl groups can be prepared. nih.gov Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems. For example, replacing a phenyl ring with furyl or thienyl moieties has been explored in related quinuclidinyl compounds to generate novel analogues. nih.gov

Derivatization of the Quinuclidine Moiety: Modifications to the quinuclidine ring are more complex but offer another avenue for creating derivatives. While less common for this specific benzamide, studies on related compounds like quinidine (B1679956) have explored ring-size modifications of the quinuclidine scaffold. researchgate.net Such syntheses would require a multi-step approach starting from different bicyclic amine precursors.

The following table summarizes various synthetic strategies for producing analogues:

| Target Modification | Molecular Moiety | General Synthetic Strategy | Example Precursors |

| Phenyl Ring Substitution | Benzamide | Acylation of 3-aminoquinuclidine with a substituted benzoyl chloride. | 4-Bromobenzoyl chloride, 3-Methylbenzoyl chloride |

| Phenyl Ring Replacement | Benzamide | Acylation of 3-aminoquinuclidine with a heteroaroyl chloride. | 2-Furoyl chloride, Thiophene-2-carbonyl chloride |

| Ring-Size Variation | Quinuclidine | Multi-step synthesis of a modified bicyclic amine followed by acylation. | Azabicyclo[3.2.1]octan-3-amine |

Stereochemical Control and Enantioselective Synthesis in 3-Quinuclidinylbenzamide Systems

The quinuclidine ring in this compound contains a stereocenter at the C3 position where the benzamide group is attached. Consequently, the compound exists as a pair of enantiomers: (R)-3-Chloro-N-(3-quinuclidinyl)benzamide and (S)-3-Chloro-N-(3-quinuclidinyl)benzamide. Controlling this stereochemistry is crucial for detailed structure-activity relationship studies.

The most direct and widely used method for obtaining enantiomerically pure 3-quinuclidinylbenzamides is to start with an enantiomerically pure precursor. This involves the resolution of racemic 3-aminoquinuclidine into its individual (R) and (S) enantiomers using classical resolution techniques with a chiral acid. Once the separated chiral amines are obtained, each enantiomer is then reacted with 3-chlorobenzoyl chloride in separate reactions to yield the corresponding enantiopure (R)- and (S)-benzamide products.

While not specifically documented for this compound, modern asymmetric synthesis methodologies could also be applied. For instance, an asymmetric reduction of a suitable prochiral precursor, such as an N-(quinuclidin-3-one)benzamide, using a chiral catalyst could potentially yield an enantiomerically enriched product. Similarly, stereoselective catalytic methods developed for the synthesis of other complex cyclic amines could be adapted. nih.govnih.gov These approaches, however, are more complex and would require significant methodological development.

Chemical Transformations and Functionalization Strategies for the Benzamide and Quinuclidine Moieties

The structure of this compound offers several sites for post-synthetic modification, enabling the creation of a second generation of derivatives.

Transformations of the Benzamide Moiety: The chloro-substituted phenyl ring can undergo further functionalization. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed at the chloro-position to introduce new carbon-carbon or carbon-heteroatom bonds. Additionally, modern C-H functionalization techniques offer a powerful tool for directly modifying the aromatic ring. nih.govresearchgate.net Palladium or rhodium catalysts, often guided by a directing group, can facilitate the selective introduction of substituents at positions ortho to the amide group. nih.gov The amide bond itself is robust but can be cleaved under harsh hydrolytic conditions (strong acid or base) to regenerate the constituent carboxylic acid and amine.

Transformations of the Quinuclidine Moiety: The quinuclidine portion possesses two main sites for reactivity: the tertiary amine and the aliphatic C-H bonds.

The Tertiary Amine: The nitrogen atom is nucleophilic and basic, allowing it to be readily protonated to form salts or alkylated with electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts.

C-H Functionalization: The C-H bonds of the quinuclidine skeleton can be functionalized. Quinuclidine and its derivatives are known to act as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, a reactivity that underscores the potential for functionalizing its own C-H bonds under appropriate conditions. rhhz.net Site-selective C-H functionalization of saturated cyclic systems, including bridged rings, has been achieved using palladium catalysis, suggesting that direct arylation or other modifications of the quinuclidine backbone may be feasible. researchgate.net

These functionalization strategies provide a versatile toolkit for elaborating the core structure of this compound, enabling the synthesis of diverse and complex derivatives.

Molecular Pharmacology and Receptor Interaction Studies of 3 Chloro N 3 Quinuclidinyl Benzamide

In Vitro Receptor Binding Affinity and Selectivity Profiling

In vitro studies are crucial for characterizing the interaction of a compound with its biological targets. For 3-Chloro-N-(3-quinuclidinyl)benzamide, a comprehensive understanding of its receptor binding profile remains largely uncharacterized.

Specific binding affinity data for this compound at muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) are not available in the reviewed scientific literature. While other quinuclidinyl esters, such as Quinuclidinyl Benzilate (QNB), are well-known high-affinity muscarinic antagonists, the binding characteristics of this specific benzamide (B126) derivative have not been reported.

Direct binding studies detailing the affinity of this compound for various nicotinic acetylcholine receptor subtypes are not present in the available literature. However, extensive research on its structural isomer, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide (PNU-282987), provides significant insight into the potential activity of this chemical scaffold.

PNU-282987 is a well-documented, potent, and selective agonist for the α7 subtype of the nAChR. nih.govnih.govresearchgate.net Research has established its binding affinity (Kᵢ) for the α7 nAChR to be approximately 26-27 nM. nih.gov This compound demonstrates negligible activity at other nAChR subtypes, such as α1β1γδ and α3β4, with IC₅₀ values exceeding 60 μM. tocris.com The high selectivity for the α7 subtype is a key feature of the N-(quinuclidinyl)benzamide scaffold. While this suggests that the 3-chloro isomer may also interact with α7 nAChRs, empirical data is required to confirm its specific affinity and functional activity.

Table 1: nAChR Binding Profile of the Structural Isomer PNU-282987 (4-chloro isomer)

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|

| α7 | ~26 nM | Agonist |

| α1β1γδ | >60,000 nM (IC₅₀) | Negligible Blockade |

| α3β4 | >60,000 nM (IC₅₀) | Negligible Blockade |

This data pertains to the 4-chloro isomer (PNU-282987) and is provided for structural context. The profile for the 3-chloro isomer has not been reported.

While a precise binding affinity (Kᵢ) for this compound at the serotonin (B10506) 5-HT3 receptor is not explicitly stated in the reviewed literature, the N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide chemical class is known to produce highly potent 5-HT3 receptor antagonists. nih.govamazonaws.com Various derivatives within this class exhibit sub-nanomolar binding affinities. For instance, certain substituted analogues show Kᵢ values as low as 0.08 nM and 0.19 nM. nih.govamazonaws.com

The structurally related α7 nAChR agonist, PNU-282987, has been evaluated for its affinity at the 5-HT3 receptor and was found to have a Kᵢ value of 930 nM, indicating significantly lower affinity for this receptor compared to its primary target. tocris.com Given the potent activity of other benzamide derivatives at the 5-HT3 receptor, it is plausible that this compound interacts with this target, but specific data is needed for confirmation.

There is no specific data available from the conducted searches regarding the binding affinity of this compound for any dopamine (B1211576) receptor subtypes.

Evaluation Against Other Neurotransmitter Receptors

Histamine (B1213489) Receptor (H3/H4) Affinities

There is no available research data detailing the binding affinities of this compound for either the histamine H3 or H4 receptors. While numerous compounds have been investigated for their interactions with these receptors, which are involved in neurotransmitter release and immunomodulation respectively, the specific affinity profile of this compound has not been publicly documented. nih.govimrpress.com

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation

Information regarding the modulatory effects of this compound on metabotropic glutamate receptors (mGluRs) is not present in the available scientific literature. mGluRs are crucial for modulating synaptic plasticity and neuronal excitability, and their allosteric modulation is an area of active research for various neurological and psychiatric disorders. nih.govnih.gov However, studies specifically investigating the interaction of this compound with any of the mGluR subtypes have not been identified.

Ligand-Receptor Functional Assays and Efficacy Determination

Agonist and Antagonist Activity Assessment

No functional assay data has been published to characterize this compound as an agonist or antagonist at any specific receptor. Such assays are critical for determining whether a compound activates or inhibits a receptor's function, thereby providing insight into its potential pharmacological effects.

Allosteric Modulation of Receptor Function

There are no available studies that have investigated the potential for this compound to act as an allosteric modulator. nih.govcalis.edu.cn Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a mechanism for fine-tuning receptor activity. calis.edu.cn The capacity of this compound to function in this manner remains unexamined in the scientific literature.

Enzyme Inhibition Studies: Focus on Cholinesterase Activity

No research findings concerning the inhibitory activity of this compound on cholinesterases, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), have been reported. nih.govsemanticscholar.org Inhibition of these enzymes is a key mechanism for certain drugs used to treat conditions like Alzheimer's disease. mdpi.comnih.gov However, the potential for this compound to act as a cholinesterase inhibitor has not been documented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Chloro N 3 Quinuclidinyl Benzamide Analogues

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore for the activity of quinuclidine (B89598) benzamides as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists consists of a basic nitrogen atom within the quinuclidine ring and an aromatic benzamide (B126) moiety. nih.govscilit.com A common structural feature of α7-selective agonists is the presence of a nitrogen center that is sufficiently basic to be protonated, forming an ammonium (B1175870) group, which is considered a minimal pharmacophoric element. nih.gov

The SAR for quinuclidine benzamides as α7 nAChR agonists has been shown to be distinct from their activity at the structurally homologous 5-HT3 receptor. nih.govscilit.com This divergence highlights the specific pharmacophoric requirements for potent and selective α7 nAChR agonism. For instance, while certain structural modifications may be tolerated or even beneficial for activity at one receptor, they can be detrimental at the other, underscoring the subtle yet critical differences in the ligand binding pockets of these receptors.

Influence of the 3-Chloro Substitution on Biological Activity

The presence and position of substituents on the benzamide ring play a crucial role in modulating the biological activity of N-(3-quinuclidinyl)benzamide analogues. The 3-chloro substitution, in particular, can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with the target receptor.

In a broader context of drug discovery, the introduction of a chlorine atom onto an aromatic ring can have profound effects on a molecule's biological activity, a phenomenon sometimes referred to as the "magic chloro" effect. chemrxiv.org This is often attributed to the electron-withdrawing nature of chlorine, which can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities. nih.gov Furthermore, the steric bulk of the chlorine atom can dictate the preferred conformation of the molecule and its fit within the receptor binding site. mdpi.com For instance, in a series of 1-phenylbenzazepines, a 6-chloro group was found to enhance D1 receptor affinity. mdpi.com While direct studies on the 3-chloro group in 3-Chloro-N-(3-quinuclidinyl)benzamide are not extensively detailed in the provided results, the general principles of halogen substitution in pharmacologically active molecules suggest that this substituent is likely a key determinant of its specific biological profile.

Contribution of the Quinuclidine Moiety to Receptor Binding and Selectivity

The quinuclidine moiety is a critical structural component that significantly contributes to the receptor binding and selectivity of this compound and its analogues, particularly at α7 nAChRs. nih.govnih.gov This rigid, bicyclic amine provides a well-defined three-dimensional structure that orients the molecule appropriately within the receptor's binding pocket.

The quinuclidine scaffold has been extensively utilized in the development of nAChR agonists, with substitutions at the 3-position of the quinuclidine framework often conferring selectivity for the α7 subtype. nih.gov The basic nitrogen of the quinuclidine is a key interaction point, likely forming a hydrogen bond or an ionic interaction with an acidic residue in the receptor. nih.gov The rigidity of the quinuclidine ring system also reduces the entropic penalty upon binding, which can contribute to higher affinity. nih.gov

Stereochemical Impact on Pharmacological Profile and Enantioselective Activity

The stereochemistry of the quinuclidine ring, specifically at the 3-position where the benzamide group is attached, has a profound impact on the pharmacological profile and enantioselective activity of these compounds. It is a well-established principle that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, and this holds true for quinuclidinyl-containing ligands. nih.gov

For example, in studies of 3-quinuclidinyl benzilate and related muscarinic antagonists, the esters of (R)-3-quinuclidinol consistently showed greater affinity for M1 and M2 muscarinic acetylcholine receptors than their (S)-counterparts. nih.gov Similarly, the enantiomers of these antagonists with the (S)-absolute stereochemistry in the quinuclidinol portion were more selective for M1-AChRs. nih.gov In a series of simple o-alkoxy benzamide and naphthalene (B1677914) derivatives of quinuclidine, the highest potency at 5-HT3 receptors resided in the (S)-isomers. researchgate.net Although these examples pertain to different receptor systems, they highlight the critical importance of the stereochemical configuration of the 3-substituted quinuclidine moiety in determining both the potency and selectivity of receptor interactions. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound exhibit distinct pharmacological profiles.

Systematic Modifications of the Benzamide Core and N-Substituent

Systematic modifications of the benzamide core and the N-substituent of this compound analogues have been explored to probe the SAR and optimize biological activity. These modifications can involve altering the substitution pattern on the phenyl ring of the benzamide or replacing the quinuclidine moiety with other cyclic or acyclic N-substituents.

In a study of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as M1 muscarinic acetylcholine receptor antagonists, substitutions on the benzamide ring were found to significantly affect potency and selectivity. nih.govnih.gov For instance, chloro and methoxy (B1213986) substitutions at the 2-position of the benzamide resulted in submicromolar M1 IC50 values. nih.gov

Furthermore, the nature of the N-substituent is a key determinant of activity. In a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase. researchgate.net The replacement of the quinuclidine ring with other cyclic amines or even acyclic chains would drastically alter the conformational rigidity and basicity of the molecule, leading to significant changes in its pharmacological properties.

The following table summarizes the effects of some systematic modifications on the biological activity of benzamide derivatives from various studies, illustrating the general principles of SAR in this chemical class.

| Compound/Modification | Target | Effect on Activity |

| N-(4-(4-propylpiperazin-1-yl)phenyl)-3,5-dichlorobenzamide | M1 mAChR | Displayed reasonable activity (M1 IC50 = 3.7 µM) |

| 2-Chloro-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 mAChR | Submicromolar M1 IC50 (960 nM) |

| 2-Methoxy-N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 mAChR | Submicromolar M1 IC50 (820 nM) |

| Picolinamide derivatives vs. Benzamide derivatives | AChE/BChE | Picolinamide derivatives showed stronger bioactivity |

Preclinical Investigations and in Vivo Biological Studies of 3 Chloro N 3 Quinuclidinyl Benzamide

Evaluation in Animal Models of Neurological and Other Disorders (e.g., CNS disorders, neuropathic pain, inflammation)

There are no publicly available scientific studies detailing the evaluation of 3-Chloro-N-(3-quinuclidinyl)benzamide in animal models for CNS disorders, neuropathic pain, or inflammation. Animal models are crucial in preclinical research to assess the therapeutic potential of new chemical entities for a range of conditions. nih.gov For instance, neuropathic pain is often studied using models like chronic constriction injury (CCI), where nerve damage leads to heightened pain sensitivity. transpharmation.com Similarly, inflammation can be induced in animal models to test the efficacy of anti-inflammatory agents. nih.gov However, no such investigations have been published for this compound.

Neuropharmacological Effects and Behavioral Correlates

The specific neuropharmacological effects and associated behavioral changes induced by this compound have not been characterized in the scientific literature. Preclinical behavioral studies in rodents are essential for understanding how a compound affects the central nervous system, with tests evaluating aspects like locomotion, anxiety, and cognition. wuxibiology.comnih.gov Without such studies, the neuropharmacological profile of this compound remains unknown.

In Vivo Receptor Occupancy and Distribution Studies

There is no published research on the in vivo receptor occupancy or tissue distribution of this compound. These studies are critical for understanding a drug's mechanism of action and ensuring it reaches its intended target in the body. Techniques like autoradiography and Positron Emission Tomography (PET) are often used to visualize the distribution of compounds in the brain and other organs and to determine which receptors they bind to in vivo. nih.govnih.gov The lack of such data means the molecular targets and bodily distribution of this compound have not been determined.

Computational Chemistry and Molecular Modeling for 3 Chloro N 3 Quinuclidinyl Benzamide Research

Molecular Docking and Ligand-Target Interaction Analysis

No published studies were found that specifically detail the molecular docking of 3-Chloro-N-(3-quinuclidinyl)benzamide to any biological target. Therefore, information regarding its binding affinity, specific amino acid interactions, or predicted binding poses is not available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no QSAR models in the available literature that have been developed using this compound as part of the training or test set. Consequently, there are no data on the physicochemical or structural descriptors of this compound that have been correlated with a specific biological activity.

Pharmacophore Development and Virtual Screening Applications

No pharmacophore models based on the chemical features of this compound have been reported. As a result, there are no documented instances of this compound being used as a query for virtual screening campaigns to identify other potential bioactive molecules.

Advanced Analytical Methodologies for the Study of 3 Chloro N 3 Quinuclidinyl Benzamide

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental for the structural elucidation and confirmation of 3-Chloro-N-(3-quinuclidinyl)benzamide. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the protons on the 3-chlorobenzoyl group and the quinuclidinyl moiety. The aromatic protons on the chlorinated benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the bicyclic quinuclidine (B89598) core would produce a complex set of signals in the aliphatic region (δ 1.5-4.0 ppm), with the proton on the carbon bearing the amide nitrogen appearing at a characteristic downfield shift due to deshielding.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be observed significantly downfield (around δ 165-170 ppm). Aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the quinuclidine ring would appear in the upfield region (δ 20-60 ppm). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | 8.0 - 8.5 | N/A |

| Aromatic C-H | 7.2 - 7.8 | 125 - 135 |

| Aromatic C-Cl | N/A | 134 - 136 |

| Aromatic C-C=O | N/A | 135 - 138 |

| Amide C=O | N/A | 165 - 168 |

| Quinuclidine C-H (adjacent to N) | 2.8 - 3.5 | 45 - 55 |

| Quinuclidine C-H (bridgehead) | 2.9 - 3.2 | 47 - 50 |

| Quinuclidine C-H (other) | 1.5 - 2.5 | 20 - 30 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net The monoisotopic mass of this compound (C₁₄H₁₇ClN₂O) is 264.1029 Da. uni.lu Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. The ESI mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 265.1102. uni.lu The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak [M+2+H]⁺ at m/z 267.1072, approximately one-third the intensity of the [M+H]⁺ peak.

Table 2: Predicted ESI-MS Adducts for this compound This table is interactive. Click on the headers to sort.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 265.11022 |

| [M+Na]⁺ | 287.09216 |

| [M+K]⁺ | 303.06610 |

| [M+NH₄]⁺ | 282.13676 |

Source: PubChem CID 2802540 uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would display characteristic absorption bands confirming its structure. Key expected peaks include a sharp N-H stretching vibration for the secondary amide around 3300 cm⁻¹, a strong C=O (Amide I) stretching band around 1650 cm⁻¹, and an N-H bending (Amide II) band near 1550 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the quinuclidine ring would appear just below 3000 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region, around 700-800 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide (N-H) | Stretch | 3250 - 3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide Carbonyl (C=O) | Stretch (Amide I) | 1640 - 1680 |

| Secondary Amide (N-H) | Bend (Amide II) | 1530 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, Capillary Electrophoresis-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or metabolites and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of non-volatile organic compounds like this benzamide (B126) derivative. A C18 stationary phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector, monitoring at a wavelength where the chlorobenzoyl chromophore absorbs strongly (e.g., ~254 nm). This method can effectively separate the target compound from starting materials and potential degradation products, allowing for quantification of purity with high precision. internationaljournalssrg.org

Table 4: Example HPLC Method Parameters for Purity Assessment This table is interactive. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC-MS, often following derivatization to increase volatility, though direct analysis may be possible. researchgate.net The method provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the compound. researchgate.netjocpr.com The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, aiding in unambiguous identification and structural confirmation of impurities.

Table 5: Example GC-MS Method Parameters This table is interactive. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC for purity assessment. nih.govnih.gov Separation in CE is based on the differential migration of analytes in an electric field, which depends on their charge-to-size ratio. muni.cz This technique is particularly useful for analyzing polar and charged compounds and can resolve impurities that may co-elute with the main peak in HPLC. Coupling CE to a mass spectrometer provides high sensitivity and specificity for the identification of the parent compound and any related substances. researchgate.net

Radioligand Synthesis and Application in Receptor Mapping Studies

To study the interaction of this compound with its biological targets, a radiolabeled version (a radioligand) is often synthesized. This allows for highly sensitive detection and quantification in receptor binding assays and in vivo imaging studies.

Radioligand Synthesis

The synthesis of a radioligand involves incorporating a radionuclide, such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Iodine-123/125 (¹²³I/¹²⁵I), into the molecule. For this compound, a common strategy would be to introduce a radioisotope of iodine onto the benzoyl ring. This could be achieved via electrophilic iodination of a suitable precursor, such as a trialkylstannyl derivative, using a source of radioactive iodine (e.g., [¹²³I]NaI). nih.gov Alternatively, if a desmethyl precursor were available, labeling with ¹¹C could be achieved using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The resulting radioligand must be rapidly purified, typically by HPLC, to ensure high radiochemical purity before use.

Application in Receptor Mapping

Once synthesized, the radioligand can be used in various receptor mapping studies:

In Vitro Autoradiography: The radioligand is incubated with thin tissue sections (e.g., from the brain). The binding of the radioligand to its target receptors is then visualized by exposing the sections to a radiation-sensitive film or phosphor imaging plate. This technique provides a high-resolution map of receptor distribution within a specific tissue.

In Vivo Imaging (PET/SPECT): For radionuclides like ¹¹C, ¹⁸F, or ¹²³I, the radioligand can be administered to living subjects (animal models or humans). The distribution and binding of the radioligand in the brain or other organs are then monitored non-invasively using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These studies provide crucial information on receptor density and occupancy in real-time. nih.gov

Through these advanced analytical and radiochemical methodologies, a comprehensive understanding of the chemical properties and biological activity of this compound can be achieved.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-N-(3-quinuclidinyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 3-chlorobenzoyl chloride with 3-aminoquinuclidine under Schotten-Baumann conditions. Key steps include:

- Acylation : React 3-aminoquinuclidine with 3-chlorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C.

- Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm the quinuclidinyl N–H coupling and aromatic substitution patterns. For example, the chloro-substituted benzene ring shows distinct deshielding in C NMR (~125–135 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 279.1) and isotopic patterns for chlorine .

- Elemental Analysis : Matches experimental and theoretical C, H, N, and Cl percentages to confirm purity .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), relevant for neurological applications .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for muscarinic or nicotinic receptors .

- Cytotoxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise during refinement?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. The compound’s rigidity (quinuclidine ring) facilitates crystal growth in ethanol/water .

- Refinement Challenges : Address disorder in the quinuclidinyl group using SHELXL’s PART command. Anisotropic displacement parameters (ADPs) for chlorine require constraints to avoid overfitting .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O=C) via Mercury software to explain packing motifs .

Q. How does the quinuclidinyl group influence the binding affinity and selectivity of benzamide derivatives toward neurological targets?

- Steric Effects : The bicyclic quinuclidine restricts conformational flexibility, enhancing fit into AChE’s peripheral anionic site. Docking simulations (AutoDock Vina) show ΔG values improve by ~2 kcal/mol compared to non-quinuclidinyl analogs .

- Electronic Effects : The tertiary amine in quinuclidine participates in cation-π interactions with aromatic residues (e.g., Trp286 in AChE), confirmed by mutagenesis studies .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Force Field Adjustments : Use OPLS4 or GAFF2 parameters to better model chlorine’s van der Waals radius in MD simulations .

- Solvent Effects : Recalculate binding free energies (MM/PBSA) with explicit water molecules to account for hydrophobic interactions .

- Experimental Validation : Repeat dose-response curves (e.g., IC) under standardized conditions (pH 7.4, 37°C) to confirm discrepancies .

Q. What methodologies assess the pharmacokinetic properties of this compound, and how is metabolic stability evaluated?

- Plasma Stability : Incubate the compound in rat plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS. Half-life (t) >2 hrs suggests suitability for in vivo studies .

- CYP450 Metabolism : Use human liver microsomes + NADPH to identify major metabolites. UPLC-QTOF detects hydroxylated or N-dealkylated products .

- Blood-Brain Barrier Penetration : Calculate logP (3.2 ± 0.1) and P-gp efflux ratios (<2.0 in MDCK-MDR1 cells) to predict CNS availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.